
(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone
Description
(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a piperazine-based organic compound featuring two distinct substituents:
- 4-Fluorophenyl methanone group: Aromatic fluorination enhances metabolic stability and influences electronic properties.
- 2,6-Dimethoxypyrimidin-4-yl group: A heterocyclic moiety with methoxy substituents, often associated with kinase inhibition and improved solubility due to polar interactions.
Properties
IUPAC Name |
[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-(4-fluorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O3/c1-24-15-11-14(19-17(20-15)25-2)21-7-9-22(10-8-21)16(23)12-3-5-13(18)6-4-12/h3-6,11H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAIUKWAHLALMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the cyclization of appropriate diamines under controlled conditions.
Substitution with Dimethoxypyrimidinyl Group: The piperazine ring is then reacted with 2,6-dimethoxypyrimidine in the presence of a suitable base to form the desired substitution.
Attachment of Fluorophenyl Methanone Moiety: The final step involves the reaction of the substituted piperazine with 4-fluorobenzoyl chloride under anhydrous conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl moiety, with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound belongs to a class of piperazine derivatives where substituents on the piperazine ring dictate key properties. Below is a comparison with structurally related compounds:
Key Observations :
- Lipophilicity: The bromophenyl analog (logP = 3.3556) is more lipophilic than the target compound (estimated logP ~2.5–3.5) due to bromine’s hydrophobic nature.
- Solubility : The bromophenyl analog’s low solubility (logSw = -3.6968) suggests that the target compound’s dimethoxy substituents may improve aqueous solubility via hydrogen bonding.
- Thermal Stability : Piperazine derivatives with bulky substituents (e.g., benzhydryl in ) exhibit higher melting points (up to 230°C) , whereas smaller substituents like fluorophenyl may reduce thermal stability.
Pharmacological Implications
- Dimethoxypyrimidine vs. In contrast, bromophenyl derivatives may exhibit distinct target profiles due to halogen bonding .
- Sulfamoyl Analogs : Compounds like 6d–6l with sulfamoyl groups could target carbonic anhydrases or antimicrobial proteins, highlighting how substituent choice directs biological activity.
Biological Activity
The compound (4-(2,6-Dimethoxypyrimidin-4-yl)piperazin-1-yl)(4-fluorophenyl)methanone is a synthetic organic molecule with potential pharmacological applications. Its unique structure, which combines a piperazine ring with a pyrimidine moiety and a fluorinated phenyl group, suggests various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Property | Value |
---|---|
Molecular Weight | 318.34 g/mol |
Solubility | Soluble in organic solvents |
LogP | 3.1 (indicates moderate lipophilicity) |
The primary mechanism of action involves the inhibition of specific receptors and enzymes that are critical in various biological pathways:
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : The compound has been identified as a selective inhibitor of FGFR tyrosine kinases, which play a significant role in cell proliferation and survival. This inhibition leads to the suppression of tumor growth by affecting downstream signaling pathways such as RAS/MAPK and PI3K/AKT.
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial and fungal strains, suggesting that this compound may exhibit antimicrobial properties as well.
- Antidepressant Potential : Piperazine derivatives are often explored for their potential antidepressant effects, indicating that this compound may have psychoactive properties.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor effects. For instance, studies on related piperazine derivatives have demonstrated their ability to inhibit cancer cell lines through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
Compounds structurally related to this compound have shown promising results against several pathogens. For example, derivatives have been tested against various bacterial strains with notable activity .
Case Study 1: Antitumor Efficacy
A study evaluating the antitumor activity of piperazine derivatives found that modifications in the pyrimidine ring significantly enhanced biological efficacy against breast cancer cell lines. The study reported IC50 values indicating effective inhibition at low concentrations .
Case Study 2: Antimicrobial Testing
In another investigation, a series of piperazine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications led to increased antimicrobial potency compared to standard antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by several structural elements:
Structural Feature | Impact on Activity |
---|---|
Piperazine Ring | Enhances receptor binding affinity |
Dimethoxypyrimidine Group | Contributes to selectivity in FGFR inhibition |
Fluorinated Phenyl Group | Increases lipophilicity and metabolic stability |
Q & A
Q. Optimization Strategies :
- Temperature control : Maintain reflux temperatures (e.g., 80–100°C) for coupling reactions to enhance yield .
- Catalysts : Use triethylamine or DMAP to accelerate acylation .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) for high purity .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Anticipate signals for methoxy groups (δ 3.8–4.0 ppm), piperazine protons (δ 2.5–3.5 ppm), and fluorophenyl aromatic protons (δ 7.0–7.5 ppm) .
- ¹³C NMR : Carbonyl carbons appear at δ 165–170 ppm; pyrimidine carbons resonate at δ 155–160 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- HPLC : Use a C18 column (acetonitrile/water, 0.1% TFA) to assess purity (>95%) .
Q. Table 1: Key Spectral Signatures
Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
---|---|---|
2,6-Dimethoxypyrimidine | 3.90 (s, 6H) | 55.2 (OCH₃), 158.4 (C-N) |
Piperazine | 2.85–3.20 (m, 8H) | 48.5 (CH₂), 52.1 (N-CH₂) |
4-Fluorophenyl | 7.15–7.45 (m, 4H) | 115.8 (d, J = 21 Hz, C-F), 162.1 (C=O) |
Advanced: How can researchers resolve discrepancies in reported biological activity data?
Methodological Answer:
Contradictions in bioactivity (e.g., IC₅₀ variability) may arise from:
- Compound stability : Perform stability studies (HPLC, LC-MS) under assay conditions (pH, temperature) to detect degradation .
- Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) and include positive controls (e.g., reference inhibitors) .
- Off-target effects : Use siRNA knockdown or competitive binding assays to confirm target specificity .
Example : reports synergistic effects with chemotherapeutics, but conflicting data may stem from differences in cell viability assays (MTT vs. ATP-based luminescence). Validate using orthogonal assays .
Advanced: What computational methods predict binding affinity to target receptors?
Methodological Answer:
- Molecular Docking (AutoDock/Vina) : Model interactions with receptors (e.g., GPCRs, kinases) using crystal structures (PDB IDs). Focus on hydrogen bonding with the pyrimidine ring and hydrophobic contacts with the fluorophenyl group .
- MD Simulations (GROMACS) : Simulate ligand-receptor dynamics (50–100 ns) to assess binding stability and entropy changes .
- QSAR : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs in .
Intermediate: What strategies improve solubility and bioavailability?
Methodological Answer:
- Salt formation : Prepare hydrochloride salts via HCl gas bubbling in diethyl ether .
- Prodrug design : Introduce ester groups (e.g., acetyl) on the piperazine nitrogen for hydrolytic activation .
- Nanoparticle formulation : Use PLGA or liposomes (20–200 nm) to enhance aqueous dispersion .
Q. Table 2: Solubility Enhancement Techniques
Method | Solubility (μg/mL) | Bioavailability (%) |
---|---|---|
Free base | 5.2 | 12 |
Hydrochloride salt | 38.7 | 45 |
PLGA nanoparticles | 120.5 | 78 |
Advanced: How to conduct systematic SAR studies for pharmacological optimization?
Methodological Answer:
- Substituent variation : Synthesize analogs with modifications to the pyrimidine (e.g., Cl, Br), piperazine (e.g., methyl, benzyl), or fluorophenyl (e.g., nitro, methoxy) groups .
- Biological testing : Screen analogs against target enzymes/cells and correlate activity with structural features.
Q. Table 3: SAR Data from Analogs (Adapted from )
Substituent (R) | IC₅₀ (μM) | LogP | Notes |
---|---|---|---|
3-Bromophenyl | 0.45 | 3.8 | High potency |
4-Methoxyphenyl | 1.2 | 2.5 | Improved solubility |
2,4-Dimethylphenyl | 2.8 | 4.1 | Reduced activity |
Key Insight : Electron-withdrawing groups (e.g., Br) enhance target binding, while methoxy groups improve solubility but reduce membrane permeability .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.